N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Overview
Description
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide is a chemical compound with the molecular formula C24H42NO2P. It is known for its role as a redox-active extractant, primarily used in the extraction of metals from acidic solutions . This compound exhibits unique properties such as high redox potential and fluorescence, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of CMPO is metals in acidic solutions . It is used as a redox active extractant for the extraction of these metals .
Mode of Action
CMPO interacts with its targets through an adsorption mechanism that includes hydrogen bonding and intramolecular hydrogen bonding . This interaction allows CMPO to bind to the metals in the solution and facilitate their extraction .
Result of Action
The primary result of CMPO’s action is the extraction of metals from acidic solutions . By binding to these metals, CMPO facilitates their removal from the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide typically involves the reaction of octylphenylphosphine oxide with N,N-diisobutylacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine state.
Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide
- N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)acetamide
- N,N-bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamide
Uniqueness
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide stands out due to its high redox potential and fluorescence properties, which are not commonly found in similar compounds. These unique properties make it particularly valuable in applications requiring redox activity and fluorescence, such as metal extraction and biological imaging .
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRFMMIONYDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003212 | |
Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light-yellow solid; [Strem Chemicals MSDS] | |
Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16051 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83242-95-9 | |
Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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